REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3].[H-].[Na+].Cl[C:10]1[N:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:11]=1[C:12]#[N:13]>>[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][O:6][C:10]1[C:11]([C:12]#[N:13])=[CH:14][CH:15]=[C:16]([C:18]([F:19])([F:21])[F:20])[N:17]=1 |f:1.2|
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
CN(C)CCO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC(=N1)C(F)(F)F
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Then the solvent was removed at reduced pressure, water
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Type
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ADDITION
|
Details
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was added
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with EtOAc (3×30 mL)
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Type
|
WASH
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Details
|
The recombined organic phases were washed with brine
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Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=NC(=CC=C1C#N)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.66 mmol | |
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |